molecular formula C9H7BrClFO B2754131 3-(2-Bromo-4-fluorophenyl)propanoyl chloride CAS No. 2375271-19-3

3-(2-Bromo-4-fluorophenyl)propanoyl chloride

Cat. No.: B2754131
CAS No.: 2375271-19-3
M. Wt: 265.51
InChI Key: JSCCCUMXHZOFAY-UHFFFAOYSA-N
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Description

3-(2-Bromo-4-fluorophenyl)propanoyl chloride is an organic compound with the molecular formula C9H7BrClFO and a molecular weight of 265.51 g/mol. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Scientific Research Applications

3-(2-Bromo-4-fluorophenyl)propanoyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in the modification of biomolecules for research purposes.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

The compound is likely to be corrosive, given its classification as an acyl chloride . It may cause severe skin burns and eye damage .

Preparation Methods

The synthesis of 3-(2-Bromo-4-fluorophenyl)propanoyl chloride typically involves the reaction of 2-bromo-4-fluorobenzene with propanoyl chloride under specific conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the Friedel-Crafts acylation reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-(2-Bromo-4-fluorophenyl)propanoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can participate in oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common reagents used in these reactions include bases, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar compounds to 3-(2-Bromo-4-fluorophenyl)propanoyl chloride include other acyl chlorides with different substituents on the aromatic ring. For example:

  • 3-(2-Chloro-4-fluorophenyl)propanoyl chloride
  • 3-(2-Bromo-4-methylphenyl)propanoyl chloride

These compounds share similar reactivity but differ in their specific applications and properties due to the different substituents on the aromatic ring.

Properties

IUPAC Name

3-(2-bromo-4-fluorophenyl)propanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClFO/c10-8-5-7(12)3-1-6(8)2-4-9(11)13/h1,3,5H,2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCCCUMXHZOFAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)CCC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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